molecular formula C11H18ClNO3 B2467480 2-Chloro-1-[3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decan-8-yl]ethanone CAS No. 2411300-31-5

2-Chloro-1-[3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decan-8-yl]ethanone

Cat. No. B2467480
CAS RN: 2411300-31-5
M. Wt: 247.72
InChI Key: NXCSPDMLGUYSTH-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decan-8-yl]ethanone is a synthetic compound that has been of interest to the scientific community due to its potential biological activities. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decan-8-yl]ethanone is not well understood. However, it has been proposed that the compound may act by inhibiting enzymes involved in bacterial and fungal cell wall synthesis or by inducing apoptosis in tumor cells.
Biochemical and Physiological Effects:
2-Chloro-1-[3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decan-8-yl]ethanone has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in tumor cells. Additionally, the compound has been reported to have low toxicity in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-1-[3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decan-8-yl]ethanone in lab experiments include its potential antibacterial, antifungal, and antitumor activities. Additionally, the compound has been reported to have low toxicity in vitro. However, the limitations of using this compound in lab experiments include its limited solubility in water and its relatively high cost.

Future Directions

There are several future directions for research on 2-Chloro-1-[3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decan-8-yl]ethanone. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, further research could be done to optimize the synthesis of this compound and to study its potential applications in drug discovery.

Synthesis Methods

The synthesis of 2-Chloro-1-[3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decan-8-yl]ethanone has been reported in the literature using different methods. One of the methods involves the reaction of 2-chloroacetyl chloride with 8-amino-3-hydroxymethyl-2-oxa-spiro[4.5]decan in the presence of a base. Another method involves the reaction of 2-chloroacetyl chloride with 8-amino-3-hydroxymethyl-2-oxa-spiro[4.5]decan followed by cyclization with a base.

Scientific Research Applications

2-Chloro-1-[3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decan-8-yl]ethanone has been studied for its potential applications in scientific research. It has been reported to have antibacterial, antifungal, and antitumor activities. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

2-chloro-1-[3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c12-6-10(15)13-3-1-11(2-4-13)5-9(7-14)16-8-11/h9,14H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCSPDMLGUYSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(OC2)CO)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decan-8-yl]ethanone

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